molecular formula C9H10F3NO B3222598 (1S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine CAS No. 1213834-55-9

(1S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine

Cat. No. B3222598
CAS RN: 1213834-55-9
M. Wt: 205.18
InChI Key: LMXVBSFRTBFWFN-QMMMGPOBSA-N
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Description

(1S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethylamine , also known by its IUPAC name (S)-1-(2-methoxyphenyl)ethanamine , is a chiral organic compound. Its molecular formula is C9H13NO , and its molecular weight is approximately 151.21 g/mol . This compound plays a crucial role in stereoselective organic synthesis and serves as a valuable building block in various chemical processes.


Synthesis Analysis

The synthesis of This compound involves several methods. While I don’t have specific papers at hand, researchers have reported successful syntheses using various approaches. These include asymmetric reduction of ketones, reductive amination, and resolution of racemic mixtures . Further exploration of the literature would provide detailed synthetic routes and conditions.


Molecular Structure Analysis

The compound’s molecular structure consists of a trifluoromethyl group (CF3 ) attached to a chiral center (the stereocenter) bearing an ethylamine moiety. The methoxyphenyl group contributes to its overall chirality . The SMILES notation for this compound is CC(C1=CC=CC=C1OC)N .


Chemical Reactions Analysis

This compound participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitution, reductive transformations, and enantioselective reactions. Researchers have explored its use as a chiral auxiliary in asymmetric synthesis .


Physical And Chemical Properties Analysis

  • Solubility : It is soluble in water (approximately 22 g/L ) .
  • Boiling Point : Approximately 118°C at 17 mmHg .
  • Sensitivity : Air-sensitive; store in a cool, dry place away from strong oxidizing agents .
  • Purity : Typically 99% , with an enantiomeric excess (ee) of ≥98% .

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXVBSFRTBFWFN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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